4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate
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Overview
Description
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate is an organic compound that features a combination of aromatic, nitro, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorothiophenol and 3-nitrobenzyl chloride.
Formation of Intermediate: The initial step involves the nucleophilic substitution reaction between 4-chlorothiophenol and 3-nitrobenzyl chloride to form 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl chloride.
Carbamate Formation: The intermediate is then reacted with N-ethylcarbamate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to its activity by forming disulfide bonds with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-2-18-16(20)23-10-11-3-8-15(14(9-11)19(21)22)24-13-6-4-12(17)5-7-13/h3-9H,2,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHFFENDTYPDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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